
Palatinose monohydrate
Overview
Description
Palatinose (hydrate), also known as isomaltulose, is a naturally occurring disaccharide carbohydrate derived from sucrose. It is composed of one glucose and one fructose molecule linked by an α-1,6-glycosidic bond. Palatinose is known for its low glycemic index, making it a healthier alternative to traditional sugars. It is found in small amounts in honey and sugar cane extract .
Mechanism of Action
Target of Action
Isomaltulose, also known as Palatinose hydrate, is a natural isomer of sucrose . The primary target of isomaltulose is the human digestive system, specifically the small intestine where it is completely but slowly cleaved . This slow digestion process is a key feature of isomaltulose and contributes to its unique health properties .
Mode of Action
Isomaltulose is a disaccharide carbohydrate composed of glucose and fructose . Unlike sucrose, where glucose is linked to the anomeric carbon of the fructose (an α-1,2 glycosidic linkage), in isomaltulose the linkage is to the 6 carbon (α-1,6), making isomaltulose a reducing sugar . This structural difference results in a slower rate of digestion and absorption in the small intestine compared to sucrose . As a result, it releases glucose into the bloodstream at a slower rate, avoiding high peaks and sudden drops in glucose levels .
Biochemical Pathways
Isomaltulose is produced from sucrose using the enzyme sucrose isomerase . This enzyme is widely used in industries for the production of isomaltulose . The transformation of sucrose to isomaltulose involves the isomerization of the glycosidic bond from α-1,2 to α-1,6 . This biochemical pathway is utilized in the industrial production of isomaltulose .
Pharmacokinetics
Isomaltulose is less rapidly, though completely, cleaved in the small intestine than sucrose . It releases glucose into the bloodstream at a slow rate, therefore avoids high peaks and sudden drops in glucose level . This leads to a more balanced and prolonged energy supply in the form of glucose .
Result of Action
The slow digestion and absorption of isomaltulose result in a lower glycemic response compared to sucrose . This makes isomaltulose an ideal sweetener for individuals with diabetes . Additionally, isomaltulose has been found to stimulate the growth of probiotics and the production of short-chain fatty acids . It can also significantly increase fat oxidation, which is beneficial for long-term weight management and improvement of metabolic risk factors .
Action Environment
The action of isomaltulose can be influenced by various environmental factors. For instance, the production of isomaltulose from sucrose is currently expensive, thus limiting its application . Molasses, an industrial by-product of sugar refining and contains abundant sucrose, could be a cost-effective feedstock for manufacturing isomaltulose . Moreover, the use of immobilized cells/enzymes for isomaltulose production can enhance their mechanical strength and reusability and reduce leakage .
Biochemical Analysis
Biochemical Properties
Isomaltulose plays a significant role in biochemical reactions, particularly in carbohydrate metabolism. It is hydrolyzed by the enzyme sucrase-isomaltase complex in the small intestine, resulting in the release of glucose and fructose. This enzymatic interaction is crucial for the slow and steady release of glucose into the bloodstream, which helps maintain stable blood sugar levels. Additionally, isomaltulose interacts with various proteins and biomolecules involved in energy metabolism, contributing to its prolonged energy release properties .
Cellular Effects
Isomaltulose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have a lower impact on insulin secretion compared to sucrose, which helps in maintaining insulin sensitivity. Isomaltulose also affects the expression of genes involved in glucose and lipid metabolism, promoting a balanced energy supply. Furthermore, it has been observed to modulate cell signaling pathways related to energy homeostasis, thereby supporting overall cellular function .
Molecular Mechanism
At the molecular level, isomaltulose exerts its effects through specific binding interactions with enzymes and transporters. The sucrase-isomaltase complex catalyzes the hydrolysis of isomaltulose, leading to the release of glucose and fructose. This process involves the rearrangement of the glycosidic bond between glucose and fructose, resulting in a slower release of monosaccharides. Additionally, isomaltulose influences enzyme activity and gene expression, contributing to its metabolic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isomaltulose have been studied over various time periods. Isomaltulose is stable under physiological conditions and does not degrade rapidly. Long-term studies have shown that isomaltulose maintains its beneficial effects on blood glucose levels and energy metabolism over extended periods. In vitro and in vivo studies have demonstrated that isomaltulose supports sustained energy release and stable blood sugar levels without causing significant degradation or loss of function .
Dosage Effects in Animal Models
The effects of isomaltulose vary with different dosages in animal models. Studies have shown that moderate doses of isomaltulose improve metabolic health and support weight management. High doses may lead to adverse effects such as gastrointestinal discomfort. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired metabolic benefits without causing toxicity .
Metabolic Pathways
Isomaltulose is involved in several metabolic pathways, primarily related to carbohydrate metabolism. It is hydrolyzed by the sucrase-isomaltase complex into glucose and fructose, which are then utilized in glycolysis and the tricarboxylic acid cycle for energy production. Isomaltulose also interacts with enzymes and cofactors involved in glucose and lipid metabolism, influencing metabolic flux and metabolite levels. This interaction supports its role as a functional sweetener with prolonged energy release properties .
Transport and Distribution
Within cells and tissues, isomaltulose is transported and distributed through specific transporters and binding proteins. It is absorbed in the small intestine and transported into the bloodstream, where it is taken up by cells for energy production. Isomaltulose’s slow digestion and absorption contribute to its prolonged energy release and stable blood sugar levels. Additionally, its interaction with transporters and binding proteins influences its localization and accumulation within tissues .
Subcellular Localization
Isomaltulose’s subcellular localization is primarily within the cytoplasm, where it undergoes hydrolysis by the sucrase-isomaltase complex. This localization is crucial for its metabolic effects, as it ensures the slow and steady release of glucose and fructose. Isomaltulose does not require specific targeting signals or post-translational modifications for its activity, as its effects are mediated through enzymatic interactions within the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palatinose is synthesized from sucrose through an enzymatic rearrangement process. The enzyme sucrose isomerase catalyzes the conversion of the α-1,2-glycosidic bond in sucrose to the α-1,6-glycosidic bond in palatinose . This reaction typically occurs under mild conditions, with the enzyme being active at temperatures around 30-40°C and a pH range of 5-7.
Industrial Production Methods
In industrial settings, palatinose is produced from sugar beet sucrose. The process involves the extraction of sucrose from sugar beets, followed by enzymatic conversion using sucrose isomerase. The resulting palatinose is then purified and crystallized to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Palatinose undergoes various chemical reactions, including hydrolysis and fermentation. In the mammalian gut, palatinose is hydrolyzed by the enzyme isomaltase, resulting in the release of glucose and fructose .
Common Reagents and Conditions
Hydrolysis: Palatinose is hydrolyzed by isomaltase under physiological conditions (pH 6-7, 37°C).
Fermentation: Palatinose can be fermented by certain bacteria, such as Lactococcus lactis, under anaerobic conditions.
Major Products Formed
Hydrolysis: Glucose and fructose.
Fermentation: Various organic acids and gases, depending on the bacterial strain used.
Scientific Research Applications
Palatinose has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Sucrose: Composed of glucose and fructose linked by an α-1,2-glycosidic bond.
Maltose: Composed of two glucose molecules linked by an α-1,4-glycosidic bond. Hydrolyzed by maltase in the small intestine.
Lactose: Composed of glucose and galactose linked by a β-1,4-glycosidic bond. Hydrolyzed by lactase in the small intestine.
Uniqueness of Palatinose
Palatinose is unique due to its α-1,6-glycosidic bond, which provides a slower rate of hydrolysis and absorption compared to other disaccharides. This results in a lower glycemic index and a more sustained energy release . Additionally, palatinose is non-cariogenic, meaning it does not contribute to tooth decay, unlike sucrose .
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKUCJJNNDINKX-HGLHLWFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H](C(O2)(CO)O)O)O)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206746 | |
Record name | Isomaltulose monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58024-13-8 | |
Record name | Isomaltulose monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058024138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isomaltulose monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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